3-{[(Pyridin-2-yl)methyl]amino}benzoic acid
Description
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid is a benzoic acid derivative featuring a pyridine ring linked via a methylene group to the amino substituent at the 3-position of the benzene ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the aromatic and basic properties of the pyridine moiety, making it a versatile scaffold for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-(pyridin-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILKTOEBUSZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid typically involves the reaction of 2-(aminomethyl)pyridine with 3-bromobenzoic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, often with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted pyridine derivatives .
Scientific Research Applications
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents. Below is a comparison of key compounds based on structural features and experimental data from the evidence:
Table 1: Structural and Biochemical Comparison of Benzoic Acid Derivatives
Notes:
- Docking scores (e.g., -7.5 for Compound 1) indicate binding energy to target proteins; more negative values suggest stronger binding .
- Binding constants reflect affinity; Compound 1 exhibits high affinity (2.1 × 10⁵ M⁻¹), while others (e.g., Compound 2 in ) show weaker binding (4.8 × 10³ M⁻¹) .
- The pyridine moiety in the target compound may enhance π-π stacking and hydrogen bonding compared to pyrimidine or thiazole analogs .
Physicochemical Properties
Molecular weight, solubility, and logP values influence drug-likeness. For example:
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid () has a molecular weight of 306.32 g/mol and a logP ~3 (estimated), suggesting moderate lipophilicity .
- 3-[(Pyrimidin-2-yl)amino]benzoic acid () has a molecular formula C₁₁H₉N₃O₂ and a polar surface area (PSA) of 79.12 Ų, indicating high solubility in aqueous media .
Biological Activity
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid, often referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 246.27 g/mol
- IUPAC Name : 4-(((Pyridin-2-yl)methyl)amino)methyl)benzoic acid
Antiproliferative Effects
Recent studies have demonstrated that pyridine derivatives exhibit significant antiproliferative activities against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions enhance biological efficacy. For instance, the presence of hydroxyl (-OH) groups has been shown to lower IC values, indicating improved potency against HeLa and MCF-7 cell lines. The following table summarizes the IC values for selected pyridine derivatives:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| This compound | MCF-7 | 0.035 |
| Hydroxylated derivative | Hep2 | 0.021 |
These results suggest that the incorporation of functional groups can significantly influence the antiproliferative activity of these compounds .
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it has been reported to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer progression. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-, IL-6, and IL-1β, which are implicated in tumor growth and metastasis .
Case Studies
- Antitumor Activity : A study focused on the effects of pyridine derivatives on tumor cell lines revealed that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction. The study noted a marked decrease in cell viability when treated with these compounds, suggesting their potential as anticancer agents .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of pyridine derivatives in models of pharmaco-resistant epilepsy. The compound displayed binding affinity towards adenosine receptors, indicating its potential utility in treating neurological disorders .
Future Directions
The ongoing research into pyridine derivatives emphasizes their potential therapeutic applications beyond oncology, including neuroprotection and anti-inflammatory effects. Further studies focusing on:
- Optimization of Structural Modifications : Identifying optimal substitutions that enhance bioavailability and target specificity.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
